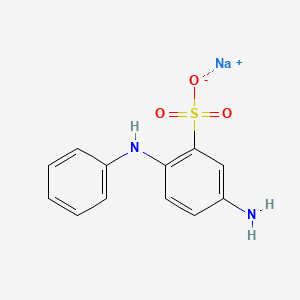

Sodium 5-amino-2-anilinobenzenesulphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

40306-23-8 |

|---|---|

Molecular Formula |

C12H11N2NaO3S |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

sodium;5-amino-2-anilinobenzenesulfonate |

InChI |

InChI=1S/C12H12N2O3S.Na/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10;/h1-8,14H,13H2,(H,15,16,17);/q;+1/p-1 |

InChI Key |

NTQLJKGMHZNLIV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Diverse Synthetic Pathways to Sodium 5-amino-2-anilinobenzenesulphonate

The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the sulfonate, anilino, and amino functionalities onto a benzene (B151609) ring. The order of these introductions is crucial for the successful synthesis of the desired isomer.

Multi-step Reaction Sequences for Aromatic Sulfonate Synthesis

A common and plausible multi-step synthesis for this compound likely begins with a suitably substituted benzene derivative. One logical approach involves the nucleophilic aromatic substitution (SNAr) reaction on a halogenated nitrobenzenesulfonic acid, followed by the reduction of the nitro group.

A representative synthetic sequence can be outlined as follows:

Sulfonation: The initial step would involve the sulfonation of a substituted benzene, for instance, p-chloronitrobenzene, to introduce the sulfonic acid group.

Nucleophilic Aromatic Substitution: The resulting 2-chloro-5-nitrobenzenesulfonic acid can then undergo a nucleophilic aromatic substitution reaction with aniline (B41778). In this step, the anilino group displaces the chlorine atom. The presence of the electron-withdrawing nitro group in the para position to the chlorine facilitates this reaction libretexts.org. A patent describing the synthesis of a related isomer, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid, utilizes the condensation of 6-chloro-3-nitro-benzene sulfonic acid with 1,4-phenylene diamine, which supports the feasibility of this type of reaction google.comgoogle.com.

Reduction: The final step is the reduction of the nitro group in the resulting 5-nitro-2-anilinobenzenesulfonic acid to an amino group. This can be achieved through various methods, such as catalytic hydrogenation google.com.

An alternative pathway could involve the sulfonation of 4-aminodiphenylamine chemicalbook.comcitychemical.comresearchgate.net. However, controlling the regioselectivity of the sulfonation to obtain the desired 2-sulfonic acid isomer might be challenging.

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of anilinobenzenesulphonate derivatives, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. For instance, water can be used as a solvent in certain sulfonation and amination reactions.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. Catalytic hydrogenation for the reduction of the nitro group is an example of a greener alternative to metal-acid reductions.

Catalytic Strategies for Formation of Anilinobenzenesulphonate Derivatives

Modern catalytic methods offer efficient and selective routes for the formation of carbon-nitrogen bonds, which are central to the synthesis of anilinobenzenesulphonate derivatives. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine wikipedia.orgorganic-chemistry.orglibretexts.org.

In a potential synthetic route for this compound, the Buchwald-Hartwig amination could be employed to couple 2-bromo-5-nitrobenzenesulfonic acid with aniline nih.gov. This reaction typically utilizes a palladium catalyst with a suitable phosphine ligand and a base. The subsequent reduction of the nitro group would yield the final product. The use of bulky nucleophilic carbene ligands in palladium-catalyzed amination has also been shown to be efficient for aryl chlorides organic-chemistry.org. Copper-catalyzed amination reactions also present a viable alternative for the formation of the C-N bond nih.gov.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and the choice of solvent and base.

For a multi-step synthesis, each step needs to be individually optimized. For instance, in a nucleophilic aromatic substitution reaction, the temperature and the choice of base can significantly influence the reaction rate and the formation of byproducts. In a Buchwald-Hartwig amination, the choice of the palladium precursor, the ligand, and the base are crucial for achieving high yields. The development of different generations of catalyst systems has allowed for milder reaction conditions and a broader substrate scope wikipedia.org.

The table below illustrates a hypothetical optimization of a Buchwald-Hartwig amination reaction for the synthesis of 5-nitro-2-anilinobenzenesulfonic acid.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 85 |

| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 92 |

Derivatization and Analog Synthesis Strategies

Derivatization of this compound can be performed to modify its properties or to synthesize analogs for various applications. The presence of two distinct amino functionalities, a primary amino group and a secondary anilino group, offers opportunities for selective chemical modifications.

Chemical Modification of Amino and Anilino Functionalities

The primary amino group and the secondary anilino group exhibit different reactivities, which can be exploited for selective derivatization.

Acylation: The primary amino group is generally more nucleophilic than the anilino nitrogen and can be selectively acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride under controlled conditions. This modification can be used to introduce a variety of functional groups. Over-acylation can occur at the anilino nitrogen under more forcing conditions.

Alkylation: Both amino groups can undergo alkylation. The reactivity can be modulated by the choice of alkylating agent and reaction conditions.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, such as halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.

Sulfonylation: The amino groups can react with sulfonyl chlorides to form sulfonamides. For example, reaction with 4-methylbenzenesulfonyl chloride would yield the corresponding tosylamide derivative nih.gov.

The anilino nitrogen, being part of a diphenylamine (B1679370) structure, is less nucleophilic due to the delocalization of the lone pair of electrons over two aromatic rings nih.gov. However, it can still undergo reactions under specific conditions. For instance, N-phenylation of aniline can be achieved under certain catalytic conditions researchgate.net.

The table below lists some common derivatization reactions for amino and anilino groups.

| Functional Group | Reaction Type | Reagent | Product |

|---|---|---|---|

| Primary Amino | Acylation | Acetic Anhydride | Acetamide |

| Primary Amino | Diazotization | NaNO₂/HCl | Diazonium Salt |

| Anilino | Alkylation | Methyl Iodide | N-Methylanilino derivative |

| Both Amino Groups | Sulfonylation | Benzenesulfonyl Chloride | Disulfonamide |

Structural Diversification through Sulfonate Group Transformations

The sulfonate group (–SO₃Na) of this compound serves as a versatile functional handle for a variety of chemical transformations. Its presence allows for significant structural diversification, enabling the synthesis of a wide range of derivatives with modified properties. The reactivity of the sulfonate group, primarily as a leaving group in nucleophilic substitution reactions or as a precursor to more reactive intermediates, is central to its synthetic utility. Key transformations include its conversion to sulfonyl chlorides, subsequent formation of sulfonamides and sulfonate esters, and direct displacement to yield phenols.

Conversion to Sulfonyl Chlorides: A Gateway to Further Derivatization

A primary route for activating the relatively inert sulfonate salt is its conversion to the highly reactive sulfonyl chloride (–SO₂Cl). This transformation is a critical step for synthesizing various sulfonamide and sulfonate ester derivatives. The common method for this conversion involves treating the corresponding sulfonic acid with chlorinating agents. For instance, related aromatic sulfonic acids are effectively converted to sulfonyl chlorides using reagents like chlorosulfonic acid or thionyl chloride google.comgoogle.com.

In a typical procedure, the sodium sulfonate salt is first acidified to produce the free sulfonic acid, which is then reacted with the chlorinating agent. The resulting 5-amino-2-anilinobenzenesulfonyl chloride is a key intermediate that is generally used immediately in subsequent reactions due to its reactivity.

Table 1: General Conditions for Sulfonyl Chloride Formation from Aryl Sulfonic Acids

| Precursor | Reagent | Conditions | Product |

|---|

Note: This table represents generalized conditions for aryl sulfonic acids, as specific literature for the target compound is limited.

Synthesis of Sulfonamides and Sulfonate Esters

The sulfonyl chloride intermediate is a powerful electrophile, readily reacting with a wide range of nucleophiles. Its reaction with primary or secondary amines yields sulfonamides, a functional group prevalent in many pharmacologically active compounds ekb.egnih.gov. The reaction is typically carried out in the presence of a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid byproduct ekb.eg. This methodology allows for the introduction of diverse alkyl, aryl, or heterocyclic moieties via the amine component.

Similarly, reaction of the sulfonyl chloride with alcohols or phenols in the presence of a base affords the corresponding sulfonate esters. These esters themselves can be useful compounds or act as intermediates in further synthetic steps.

Nucleophilic Aromatic Substitution: Displacement of the Sulfonate Group

The sulfonate group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its direct replacement by other functional groups.

Formation of Phenols via Alkali Fusion

A classic transformation for aryl sulfonates is their conversion to phenols through alkali fusion. This reaction involves heating the sodium sulfonate salt with a strong base, typically sodium hydroxide (NaOH), at high temperatures (300–350 °C). Under these harsh conditions, the sulfonate group is displaced by a hydroxyl group, yielding the corresponding aminohydroxydiphenylamine derivative after acidic workup. This method, while requiring severe conditions, provides a direct route to phenolic analogues.

Ipso-Substitution Reactions

The displacement of a sulfonate group located at a position already bearing a substituent is known as ipso-substitution youtube.comlibretexts.org. In certain contexts, particularly when the aromatic ring is activated by other electron-withdrawing groups, the sulfonate group can be replaced by various nucleophiles nih.gov. While this reaction is well-documented for highly activated systems like dinitrobenzene sulfonic acids nih.gov, its applicability to the 5-amino-2-anilinobenzenesulphonate system would depend on the specific nucleophile and reaction conditions. Such transformations could potentially allow for the introduction of carbon, nitrogen, or other nucleophiles directly onto the aromatic core.

Desulfonation: Reversible Removal of the Sulfonate Group

Aromatic sulfonation is a reversible process ic.ac.uk. Heating an aryl sulfonic acid in the presence of dilute mineral acid (like sulfuric or hydrochloric acid) can lead to the cleavage of the carbon-sulfur bond, effectively removing the sulfonic acid group and replacing it with a hydrogen atom youtube.com. This desulfonation reaction can be a strategic step in a multi-step synthesis, where the bulky and electron-withdrawing sulfonate group is used temporarily to block a specific position on the aromatic ring or to direct other electrophiles to desired positions, only to be removed at a later stage.

Table 2: Summary of Potential Sulfonate Group Transformations

| Transformation | Reagents | Product Functional Group | General Conditions |

|---|---|---|---|

| Sulfonyl Chloride Formation | Thionyl Chloride (SOCl₂), Chlorosulfonic Acid (ClSO₃H) | –SO₂Cl | Heating |

| Sulfonamide Formation | 1. SOCl₂ 2. Primary/Secondary Amine (R₂NH), Base | –SO₂NR₂ | Room temperature to moderate heating |

| Phenol (B47542) Formation | Sodium Hydroxide (NaOH) | –OH | High temperature (300-350 °C) |

| Desulfonation | Dilute H₂SO₄ or HCl | –H | Heating |

| Ipso-Substitution | Strong Nucleophiles (e.g., carbanions) | Varies (e.g., –R) | Requires activated aromatic ring |

Note: This table illustrates potential transformations based on the general reactivity of aryl sulfonates.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Amino and Anilino Moieties

The nitrogen-containing groups are the primary centers of reactivity for many synthetic applications. Their electron-donating characteristics activate the aromatic ring and provide sites for direct functionalization.

The amino and anilino groups are potent activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to themselves. In the case of Sodium 5-amino-2-anilinobenzenesulphonate, the primary amino group at C5 and the anilino group at C2 work in concert. However, the sulfonate group at C1 is strongly deactivating. wikipedia.org The interplay between these groups, along with steric hindrance, dictates the regioselectivity of reactions like halogenation or nitration. The reaction is an example of electrophilic aromatic substitution, where the arene acts as a nucleophile. wikipedia.org

Table 1: Functional Group Directing Effects

| Functional Group | Position | Type | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | C5 | Primary Amine | Strongly Activating | Ortho, Para |

| -NH-Ph (Anilino) | C2 | Secondary Amine | Activating | Ortho, Para |

| -SO₃H (Sulfonic) | C1 | Sulfonic Acid | Strongly Deactivating | Meta |

The nitrogen atoms in both the primary amino and secondary anilino groups possess lone pairs of electrons, making them nucleophilic. They can react with electrophiles in reactions such as acylation and alkylation. Generally, the primary amino group is more sterically accessible and thus more reactive than the secondary anilino group. Anilines and N-alkylanilines are considered ambident nucleophiles, capable of reacting with electrophiles at the nitrogen atom or on the aromatic ring. researchgate.net

A cornerstone of this compound's utility is the diazotization of its primary amino group. organic-chemistry.orgbyjus.com In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the -NH2 group is converted into a diazonium salt (-N2+). organic-chemistry.orgbyjus.com This reaction is typically performed at low temperatures to ensure the stability of the resulting diazonium salt. stackexchange.com

These diazonium salts are highly valuable synthetic intermediates. organic-chemistry.org They readily act as electrophiles in azo coupling reactions, where they react with electron-rich aromatic compounds (coupling components) such as phenols or other anilines to form azo compounds. researchgate.net This coupling reaction is responsible for the formation of a vast array of azo dyes, which are used extensively in the textile, printing, and pigment industries. byjus.com The specific structure of the diazonium salt and the coupling component determines the color and properties of the resulting dye.

Role of the Sulfonate Group in Reaction Pathways

The sulfonate group (-SO3Na) plays a critical, albeit primarily passive, role in the reactivity of the molecule. While it is a deactivating group for electrophilic substitution, its most significant contribution is conferring water solubility. patsnap.comnih.gov This property is invaluable in the dye industry, as it allows for the synthesis and application of dyes in aqueous systems, enhancing their binding to protein and carbohydrate fibers like wool and silk. wikipedia.orgpatsnap.com The increased hydrophilicity can also reduce intermolecular quenching effects in fluorescent dyes, leading to brighter signals. researchgate.net Furthermore, sulfonic acids and their derivatives are employed as catalysts and in ion exchange resins for applications like water softening. wikipedia.orgpatsnap.com In the textile industry, aromatic sulfonic acids serve as leveling agents to ensure even dye distribution and as scouring agents to remove impurities from fibers. capitalresin.com

Photochemical and Electrochemical Reactivity of the Compound

The photochemical and electrochemical properties of this compound and its derivatives are of significant interest. The extended π-system across the molecule forms a chromophore that absorbs light. Dyes derived from this compound can exhibit photochemical reactions like photoisomerization. The presence of sulfonate groups can also impact photostability, potentially reducing photobleaching. researchgate.net From an electrochemical standpoint, sulfonic acid groups are key components in materials for fuel cells and other electrochemical applications due to their ability to facilitate proton conductivity. patsnap.com

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms in the molecule.

For Sodium 5-amino-2-anilinobenzenesulphonate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, as well as signals for the amine (NH₂) and secondary amine (NH) protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and sulfonate substituents. For instance, in the structurally related compound 4-Amino-benzenesulfonic acid monosodium salt, aromatic proton signals are observed at approximately 7.60 ppm and 6.85 ppm in D₂O. chemicalbook.com Similarly, for Aniline-2-sulfonic acid, aromatic protons resonate between 7.10 and 7.78 ppm in DMSO-d₆. chemicalbook.com Based on these analogs, the aromatic protons of the sulfonated ring in this compound would likely appear in a similar range, with further splitting due to coupling with neighboring protons. The protons on the unsubstituted aniline (B41778) ring would exhibit chemical shifts typical for a monosubstituted benzene ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in a unique electronic environment. The carbon atoms attached to the sulfonate and amino groups would show characteristic shifts.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between protons on the same benzene ring, helping to assign specific resonances. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Proton Type | Predicted Chemical Shift (ppm) | Reference Compound(s) |

|---|---|---|

| Aromatic (sulfonated ring) | 7.0 - 7.8 | Aniline-2-sulfonic acid chemicalbook.com |

| Aromatic (aniline ring) | 6.8 - 7.5 | Aniline |

| NH₂ | Variable | General range for anilines |

Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.

While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid, crystalline phase. For a salt like this compound, ssNMR can be particularly useful for probing the local environments of the sodium ion and the effects of crystal packing on the organic moiety. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the carbon skeleton in the solid state, revealing non-equivalence of atoms due to crystal packing effects that may not be apparent in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. mdpi.com

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amino groups would appear in the region of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻) are strong absorbers and would be prominent in the spectrum, typically in the ranges of 1150-1260 cm⁻¹ and 1030-1080 cm⁻¹, respectively. For example, lignosulfonates show characteristic bands at 1192 cm⁻¹ and 1042 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the symmetric stretch of the sulfonate group would likely produce strong signals.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amino groups) | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| SO₃⁻ | 1150 - 1260 | Asymmetric Stretching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. creative-proteomics.com For this compound, HRMS would provide an accurate mass measurement of the anion, C₁₂H₁₁N₂O₃S⁻, allowing for the unambiguous confirmation of its elemental formula.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation patterns of the parent ion. nih.gov The fragmentation of the anion would likely involve the loss of SO₃, cleavage of the C-N bond of the secondary amine, and fragmentation of the aromatic rings. Understanding these fragmentation pathways is crucial for confirming the proposed structure and for the potential identification of the compound in complex mixtures. For instance, studies on diphenylamine (B1679370) derivatives have utilized atmospheric pressure chemical ionization mass spectrometry to identify various related structures. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about the extent of conjugation. The diphenylamine and aminobenzenesulphonic acid chromophores in this compound are expected to give rise to distinct absorptions in the UV-Vis spectrum.

Diphenylamine derivatives typically exhibit absorption bands in the UV region. nih.govnih.gov The presence of amino groups and the extended conjugation across the two aromatic rings linked by a nitrogen atom would likely result in absorption maxima in the UV-A or even the visible range. The sulfonate group, being an auxochrome, could also influence the position and intensity of these absorption bands. Studies on the copolymerization of diphenylamine have used UV-Vis spectroscopy to track the formation of intermediates with absorption peaks in the visible region. semanticscholar.org

If the molecule is fluorescent, its emission spectrum would provide further insights into its electronic structure. The excitation and emission maxima would be characteristic of the fluorophore.

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

In the absence of suitable single crystals, powder X-ray diffraction (PXRD) could be used to obtain a fingerprint of the crystalline material. The resulting diffractogram would be characteristic of the specific polymorphic form of the compound. While not providing the same level of detail as a single-crystal study, PXRD is a valuable tool for phase identification and quality control.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For Sodium 5-amino-2-anilinobenzenesulphonate, these calculations would involve solving the Schrödinger equation for the system. Methods like Hartree-Fock (HF) or more advanced post-HF methods would be employed to determine the electronic structure.

This analysis would yield crucial information about the molecule's molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity, with the HOMO indicating the ability to donate an electron and the LUMO indicating the ability to accept an electron. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electronic excitation properties.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT would be the method of choice for several key investigations.

Geometry Optimization: DFT calculations would be used to find the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry. This involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides bond lengths, bond angles, and dihedral angles.

Spectroscopic Properties: Once the geometry is optimized, DFT can be used to predict various spectroscopic properties.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would help in identifying the characteristic vibrational modes associated with its functional groups, such as the N-H stretches of the amino and anilino groups, and the S=O stretches of the sulphonate group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information on the wavelengths of light the molecule absorbs.

A hypothetical table of predicted vibrational frequencies for this compound based on a DFT calculation is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (NH₂) | Symmetric Stretch | ~3400 |

| Amino (NH₂) | Asymmetric Stretch | ~3500 |

| Anilino (N-H) | Stretch | ~3350 |

| Sulphonate (SO₃⁻) | Symmetric Stretch | ~1050 |

| Sulphonate (SO₃⁻) | Asymmetric Stretch | ~1200 |

| Aromatic C-H | Stretch | ~3050 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics looks at the static electronic properties, molecular dynamics (MD) simulations provide a view of how the molecule moves and interacts with its environment over time. An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules like water, and solving Newton's equations of motion for all atoms.

Conformational Analysis: These simulations would reveal the different conformations the molecule can adopt due to the rotation around its single bonds. This is particularly relevant for the bond connecting the two benzene (B151609) rings via the nitrogen atom. The simulation would show the preferred dihedral angles and the energy barriers between different conformations.

Intermolecular Interactions: When simulated in a solvent, MD can detail the interactions between the sulphonate group and water molecules, as well as the hydrogen bonding capabilities of the amino and anilino groups. This is crucial for understanding its solubility and behavior in solution.

Reaction Pathway Modeling and Transition State Analysis

To understand the chemical reactions that this compound might undergo, computational methods can be used to model the reaction pathways. This involves identifying the transition state—the highest energy point along the reaction coordinate.

By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. This would be valuable, for example, in studying its synthesis or its potential degradation pathways.

Predictive Modeling of Chemical Reactivity and Selectivity

Building on the electronic structure and reaction pathway analyses, predictive models for the chemical reactivity of this compound can be developed.

Reactivity Indices: DFT calculations can provide various reactivity descriptors, such as Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack on the molecule. This would predict, for instance, where an electrophile would most likely add to one of the benzene rings.

Selectivity: In cases where a reaction can lead to multiple products (e.g., regioselectivity in electrophilic aromatic substitution), computational modeling can predict which product is more likely to form by comparing the activation energies of the different reaction pathways.

Advanced Analytical Method Development and Characterization

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. For a sulfonated aromatic amine like Sodium 5-amino-2-anilinobenzenesulphonate, techniques such as HPLC, GC-MS, and Capillary Electrophoresis are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for routine quality control, purity assessment, and quantification.

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for this type of polar, aromatic compound. The method development process involves the systematic optimization of several key parameters to achieve a desired separation with good peak shape, resolution, and a reasonable analysis time.

Column Selection: A C8 or C18 stationary phase is commonly employed. For a polar analyte like this compound, a column with a polar end-capping or an embedded polar group might offer enhanced retention and improved peak symmetry. A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size. wu.ac.th

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate, acetate, or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The buffer controls the pH, which is crucial for managing the ionization state of the amino and sulphonate groups, thereby affecting retention. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the main compound and any impurities with different polarities within a single run. wu.ac.th

Detection: A Photo-Diode Array (PDA) or UV-Vis detector is highly suitable, as the aromatic rings and aniline (B41778) moiety in the molecule are strong chromophores. wu.ac.th Detection would likely be set at a wavelength of maximum absorbance, for instance, around 265 nm, to ensure high sensitivity.

Temperature and Flow Rate: The column temperature is typically controlled (e.g., at 25 °C) to ensure reproducible retention times. wu.ac.th A flow rate of around 1.0 mL/min is standard for analytical-scale columns. wu.ac.th

Method Validation: Once developed, the analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Validation is performed according to established guidelines and typically includes the following parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A linear range from the Limit of Quantitation (LOQ) to approximately 200% of the target concentration is often assessed, with a correlation coefficient (r²) of >0.999 being the target. wu.ac.th

Accuracy: The closeness of the test results to the true value, often determined by performing recovery studies on spiked samples. Recoveries are typically expected to be within a range of 85-115%. wu.ac.th

Precision: Assessed at different levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility. The relative standard deviation (RSD) for replicate measurements should be low, typically below 2%.

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.

Sensitivity: Determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. wu.ac.th

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography system | Standard for separation and quantification. |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent | Provides good retention and selectivity for polar aromatic compounds. wu.ac.th |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 3.0 | Aqueous phase to control pH and ensure consistent ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |

| Elution Mode | Gradient | Ensures elution of compounds with a wide range of polarities. wu.ac.th |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. wu.ac.th |

| Column Temperature | 25 °C | Maintains stable retention times. wu.ac.th |

| Detector | Photo-Diode Array (PDA) at 265 nm | Allows for sensitive detection and peak purity analysis. wu.ac.th |

| Injection Volume | 5 µL | A small volume to prevent peak distortion. wu.ac.th |

Table 2: Typical HPLC Method Validation Acceptance Criteria

| Validation Parameter | Acceptance Criterion | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | wu.ac.th |

| Accuracy (% Recovery) | 85.0% - 115.0% | wu.ac.th |

| Precision (% RSD) | ≤ 2.0% | nih.gov |

| Specificity/Selectivity | Analyte peak is resolved from impurities (Resolution > 1.5) | - |

| Robustness | % RSD of results should remain low under varied conditions. | wu.ac.th |

Gas Chromatography (GC) is a powerful separation technique, but it is restricted to analytes that are volatile and thermally stable. This compound, being a salt with polar functional groups (amino and sulphonate), is non-volatile and would decompose at the high temperatures of a GC inlet. thermofisher.com Therefore, direct analysis by GC-MS is not feasible.

To overcome this limitation, a chemical derivatization step is mandatory. thermofisher.com Derivatization converts the polar, non-volatile analyte into a less polar, more volatile, and thermally stable derivative suitable for GC analysis. The primary targets for derivatization on the molecule are the active hydrogens on the amino groups and potentially the sulphonate group.

Derivatization Strategies:

Silylation: This is one of the most common derivatization methods for compounds with active hydrogens. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the -NH2 groups to replace the hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com This process neutralizes the polarity and increases the volatility of the molecule. thermofisher.com

Acylation: Acylating reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), can react with the primary and secondary amino groups. mdpi.comresearchgate.net The resulting fluorinated derivatives are not only volatile but also highly electronegative, which can enhance sensitivity in certain MS detectors (e.g., Electron Capture Negative Ionization).

GC-MS Method: Following successful derivatization, the sample can be analyzed by GC-MS.

Column: A mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms, TR-5), is generally suitable for separating a wide range of derivatized compounds. thermofisher.comglsciences.com

Injection: A splitless injection is often used for trace analysis to ensure the maximum amount of analyte reaches the column.

Detection: Mass Spectrometry (MS) is the ideal detector as it provides not only quantification but also structural information, confirming the identity of the derivatized analyte through its mass spectrum and fragmentation pattern. Operating the MS in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for quantitative analysis by monitoring only specific, characteristic ions of the target derivative. glsciences.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amines

| Reagent | Abbreviation | Target Functional Group | Advantage | Reference |

|---|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH2, -OH, -COOH | Forms volatile and stable TMS derivatives. thermofisher.com | thermofisher.com |

| Pentafluoropropionic Anhydride | PFPA | -NH2, -OH | Forms stable, volatile, and highly electronegative derivatives. mdpi.com | mdpi.com |

| Heptafluorobutyric Anhydride | HFBA | -NH2, -OH | Similar to PFPA, enhances detectability. | researchgate.net |

| Methyl Chloroformate | MCF | -NH2 | Can be performed in aqueous conditions at neutral pH. nih.gov | nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like this compound. It offers advantages over HPLC such as higher separation efficiency, shorter analysis times, and minimal consumption of solvents and samples. scispace.comdiva-portal.org

Method Development:

Applied Voltage: Higher voltages generally lead to faster separations, but can generate Joule heating, which may compromise resolution. Voltages in the range of 15-30 kV are typical. scispace.com

Capillary: A bare fused-silica capillary is often used. The internal diameter (e.g., 50 µm) and length will impact resolution and analysis time. horiba.com

Detection: Detection is most commonly performed using a UV-Vis or PDA detector integrated into the CE system. The detector window is placed at a point along the capillary, and absorbance is measured as the analytes pass through. diva-portal.org

Micellar Electrokinetic Chromatography (MEKC): For separating neutral impurities or for enhancing the separation of closely related charged species, a surfactant like sodium dodecyl sulfate (B86663) (SDS) can be added to the BGE above its critical micelle concentration. diva-portal.org This creates a pseudostationary phase (micelles) and adds a chromatographic partitioning mechanism to the electrophoretic separation.

Table 4: Representative Capillary Electrophoresis Conditions

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | Standard mode for separating charged species. | researchgate.net |

| Capillary | Fused-Silica, 50 µm i.d., ~60 cm total length | Standard dimensions for high-efficiency separations. | horiba.com |

| Background Electrolyte (BGE) | 20-40 mM Sodium Tetraborate Buffer | Commonly used buffer providing good buffering capacity. | scispace.com |

| Applied Voltage | 25 kV | Provides a balance of speed and resolution. | scispace.com |

| Temperature | 25 °C | Ensures reproducible migration times. | - |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Precise and reproducible sample introduction. | diva-portal.org |

| Detection | UV-Vis or PDA at 254 nm | Sensitive detection for aromatic compounds. | diva-portal.org |

Spectrophotometric and Electrochemical Methods for Trace Analysis

For the determination of trace quantities of this compound, spectrophotometric and electrochemical methods offer high sensitivity and are often simpler and faster than chromatographic techniques.

Spectrophotometric Methods: UV-Visible spectrophotometry can be used for direct quantification in simple, pure solutions. However, for trace analysis in complex matrices or for enhanced sensitivity and selectivity, a method based on chemical derivatization to form a highly colored species is preferable. A well-established approach for primary aromatic amines is based on diazotization followed by a coupling reaction.

Method Principle: The primary amino group (-NH2) of this compound can be reacted with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid) at low temperature to form a diazonium salt. This highly reactive diazonium salt is then immediately coupled with a suitable agent (a coupling agent, often a phenol (B47542) or aromatic amine) to produce a stable and intensely colored azo dye. The intensity of the color, measured at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the original amine. A similar reaction involving intramolecular coupling has been reported for other sulfonated aromatic amines. nih.gov

Analytical Parameters: The method would be optimized for pH, temperature, and reagent concentrations. A calibration curve would be constructed by measuring the absorbance of a series of standards. The method's validity would be confirmed by its adherence to Beer's Law within a specific concentration range. nih.gov

Table 5: Key Parameters for a Diazotization-Based Spectrophotometric Method

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Reaction Principle | Diazotization of the primary amine followed by azo coupling. | Formation of a stable, colored azo dye. | nih.gov |

| Diazotizing Reagent | Sodium Nitrite (NaNO2) in acidic medium. | 0.1% NaNO2 solution. | - |

| Coupling Agent | N-(1-Naphthyl)ethylenediamine or similar activated aromatic. | 0.1% solution of coupling agent. | - |

| pH / Medium | Acidic for diazotization, then alkaline/neutral for coupling. | HCl for diazotization, then buffer to pH 7.5 for coupling. | nih.gov |

| Wavelength (λmax) | Wavelength of maximum absorbance of the final product. | Typically in the visible range (e.g., 560 nm). | nih.gov |

| Quantification Range | The concentration range over which Beer's Law is obeyed. | e.g., 0.1 - 1.6 µg/mL. | nih.gov |

Electrochemical Methods: Electrochemical methods, such as voltammetry (e.g., differential pulse voltammetry) or amperometry, can provide highly sensitive detection for electroactive compounds. The aniline moiety in this compound is electrochemically active and can be oxidized at a specific potential on the surface of an electrode (e.g., a glassy carbon electrode).

The current generated during this oxidation is proportional to the concentration of the analyte. By scanning the potential, a voltammogram is produced with a peak current at a characteristic potential. This technique is known for its high sensitivity, low cost, and suitability for trace analysis. Method development would involve optimizing the supporting electrolyte, pH, and instrumental parameters (e.g., scan rate, pulse amplitude) to achieve a well-defined and reproducible analytical signal.

Advanced Titrimetric Methods for Precise Quantification

While modern instrumental methods are dominant, classical and advanced titrimetric methods remain invaluable for the precise quantification (assay) of pure substances, often serving as primary or reference methods. For this compound, two of its functional groups are amenable to titration.

Non-Aqueous Titration of the Amino Group: The basicity of the aromatic amino group is too weak to be accurately titrated in an aqueous solution. However, its basicity is enhanced in a non-aqueous solvent system.

Principle: The sample is dissolved in an anhydrous, non-basic solvent (e.g., glacial acetic acid). It is then titrated with a strong acid, typically perchloric acid in acetic acid. The endpoint can be detected potentiometrically using a suitable electrode combination (e.g., glass-calomel) or with a visual indicator (e.g., crystal violet).

Potentiometric Titration of the Sulphonate Group: The sodium sulphonate is the salt of a strong acid (anilinobenzenesulphonic acid) and a strong base (NaOH). To titrate the sulphonic acid group, it must first be converted to its free acid form.

Principle: The sample can be passed through a cation-exchange resin in the H⁺ form. This process replaces the Na⁺ ion with an H⁺ ion, converting the sodium salt into the free sulphonic acid. The resulting acidic solution can then be directly titrated with a standardized strong base, such as sodium hydroxide. The endpoint is determined potentiometrically by monitoring the sharp change in pH using a pH electrode as the equivalence point is reached. This provides a highly accurate and precise measure of the total sulphonic acid content.

Table 6: Summary of Advanced Titrimetric Approaches

| Method | Target Group | Solvent | Titrant | Endpoint Detection |

|---|---|---|---|---|

| Non-Aqueous Acid-Base Titration | Amino Group (-NH2) | Glacial Acetic Acid | Perchloric Acid (in Acetic Acid) | Potentiometric or Visual Indicator (Crystal Violet) |

| Aqueous Acid-Base Titration (post-ion exchange) | Sulphonic Acid Group (-SO3H) | Water | Sodium Hydroxide (NaOH) | Potentiometric (pH electrode) |

Applications in Advanced Materials Science and Chemical Processes

Utilization as a Monomer or Intermediate in Polymer Chemistry

While primarily known for its role in dye synthesis, the molecular structure of Sodium 5-amino-2-anilinobenzenesulphonate lends itself to potential applications in polymer science. The presence of a primary aromatic amine (-NH2) and a secondary amine (-NH-) group provides reactive sites for polymerization reactions.

Detailed Research Findings: The aniline (B41778) and amino functionalities suggest its potential as a comonomer or an intermediate in the synthesis of specialty polymers. For instance, it could be incorporated into polyamide or polyimide chains through reactions involving its primary amino group. The inherent diphenylamine (B1679370) structure is a core component of certain conductive polymers. Furthermore, the sulfonic acid group (-SO3Na) is a key feature for introducing water solubility or ion-exchange capabilities into a polymer matrix. Polymers functionalized with such sulfonic acid groups are crucial in applications requiring hydrophilicity, antistatic properties, or proton conductivity.

| Polymer Type | Potential Role of the Compound | Resulting Polymer Property |

| Polyanilines | Comonomer | Modified conductivity, Enhanced solubility |

| Polyamides/Polyimides | Diamine monomer | Increased thermal stability, Inherent color |

| Ion-Exchange Resins | Functional monomer | Introduction of cation-exchange sites |

Role in the Synthesis of Functional Dyes and Pigments

The most significant and well-established application of this compound is as an intermediate in the manufacturing of dyes and pigments. sciencepublishinggroup.com Its aromatic structure is a chromophore, a light-absorbing part of a molecule, which can be chemically modified to produce a wide array of colors. imrpress.com

The compound is a classic example of an aromatic amine used in the synthesis of azo dyes, which constitute the largest and most diverse class of synthetic colorants. imrpress.com It primarily serves as a "diazo component" in a two-step process known as diazotization and coupling. imrpress.comunb.ca

Diazotization: In the first step, the primary aromatic amino group (-NH2) of this compound is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻). This reaction is typically carried out in an aqueous medium at low temperatures (0-5 °C) using sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). youtube.combyjus.com The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the "coupling component." researchgate.net Common coupling components include phenols, naphthols, and other aromatic amines. byjus.comgoogle.com This electrophilic substitution reaction, called a coupling reaction, forms a stable azo bond (-N=N-), which links the two aromatic systems and creates an extended conjugated system responsible for the intense color of the final dye molecule. byjus.com The sulfonic acid group ensures the water solubility of the final acid dye, making it suitable for dyeing protein fibers like wool and silk, as well as polyamides like nylon. sciencepublishinggroup.com

| Reaction Stage | Key Reagents | Typical Conditions | Intermediate/Product |

| Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 0-5 °C, Aqueous solution | Diazonium Salt |

| Coupling | Diazonium Salt, Coupling Component (e.g., 2-Naphthol, N,N-dimethylaniline) | Alkaline or Mildly Acidic pH | Azo Dye |

Beyond its primary use in azo dye synthesis, the chemical structure of this compound makes it a plausible precursor for other classes of colorants. The diphenylamine skeleton is a structural motif found in certain vat dyes and specialty pigments. While less common than its application in azo chemistry, it could theoretically be used in condensation reactions to build larger, more complex chromophoric systems, potentially for high-performance pigments where stability and specific color properties are required.

Application as a Ligand or Precursor in Coordination Chemistry

The functional groups present in this compound make it an interesting candidate for use as a ligand in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nih.govscispace.com

Detailed Research Findings: The molecule possesses multiple potential coordination sites: the nitrogen atom of the primary amino group, the nitrogen of the secondary amine, and the oxygen atoms of the sulphonate group. This allows it to act as a multidentate ligand, binding to a metal ion through more than one atom. researchgate.net The formation of such metal complexes can lead to materials with novel electronic, magnetic, or catalytic properties. For example, complexes with transition metals could function as specialized pigments with high stability or as catalysts in specific organic transformations.

| Functional Group | Potential Coordination Site | Type of Metal Interaction |

| Primary Amine (-NH₂) | Nitrogen Atom | Lewis base donation of lone pair |

| Sulphonate Group (-SO₃⁻) | Oxygen Atoms | Ionic or coordinate bonding |

| Secondary Amine (-NH-) | Nitrogen Atom | Lewis base donation of lone pair |

Integration in Membrane Technologies and Separation Processes

The ionic nature of this compound suggests its potential utility in the development of functional membranes for separation processes. The sodium sulphonate group is a fixed ionic charge, a key component in ion-exchange membranes.

Detailed Research Findings: If polymerized or incorporated into a polymer matrix, this compound could be used to create cation-exchange membranes. These membranes are designed to selectively allow the passage of positively charged ions (cations) while blocking negatively charged ions (anions). Such materials are fundamental to technologies like electrodialysis for water desalination, diffusion dialysis for acid recovery, and as separators in fuel cells or certain types of batteries. The aromatic rings of the diphenylamine structure would likely contribute to the thermal and mechanical stability of the resulting membrane. The separation of various amino acid derivatives has been demonstrated using specialized chromatographic techniques, highlighting the role of such functional groups in separation science. researchgate.net

Contribution to Green Chemical Processes and Sustainable Synthesis

The use of this compound in dye synthesis aligns with several principles of green chemistry, particularly when compared to processes requiring organic solvents.

Detailed Research Findings: As a sodium salt, the compound is readily soluble in water. google.com This allows the diazotization and coupling reactions for azo dye synthesis to be performed in aqueous media, avoiding the use of volatile organic compounds (VOCs) that are often environmentally harmful and pose workplace safety risks. Azo dye synthesis is also known for being a high-yield process with good atom economy, meaning a high proportion of the reactants are incorporated into the final product, minimizing chemical waste. The development of concentrated, stable aqueous solutions of these dyes further reduces the need for energy-intensive drying processes and simplifies transportation and handling in industrial settings. google.com

Environmental Transformation and Fate Studies

Pathways of Environmental Degradation (e.g., Biodegradation, Photodegradation, Hydrolysis)

The environmental persistence of Sodium 5-amino-2-anilinobenzenesulphonate is largely dictated by its susceptibility to biotic and abiotic degradation processes. These processes can lead to the transformation of the parent compound into various intermediate products or complete mineralization to inorganic constituents.

The biodegradability of sulfonated aromatic amines is highly dependent on the specific isomers and the prevailing environmental conditions. Studies on related compounds, such as aminobenzenesulfonic acid (ABS) isomers, have shown that degradation is often isomer-specific and predominantly occurs under aerobic conditions. nih.gov For instance, 2-ABS and 4-ABS have been observed to undergo aerobic degradation with inocula from environments historically contaminated with these compounds. nih.gov The degradation of aniline (B41778), a core structural component of this compound, has been observed under both aerobic and a range of anaerobic conditions, including iron-reducing, nitrate-reducing, sulfate-reducing, and methanogenic environments. researchwithrutgers.com This suggests that the aniline moiety of the molecule may be susceptible to microbial attack under various redox conditions.

In contrast, many sulfonated aromatic amines exhibit poor biodegradability under anaerobic conditions. nih.gov The robust nature of the sulfonate group and the aromatic rings often necessitates specialized microbial consortia for effective breakdown. The presence of an aniline group linked to a sulfonated benzene (B151609) ring in this compound suggests that its degradation will likely involve initial enzymatic attacks on the amino and/or aniline groups, potentially followed by cleavage of the aromatic rings.

Table 1: Degradation of Related Aromatic Amines under Various Conditions

| Compound | Condition | Degradation Observed | Reference |

|---|---|---|---|

| 2-Aminobenzenesulfonic acid | Aerobic | Yes | nih.gov |

| 4-Aminobenzenesulfonic acid | Aerobic | Yes | nih.gov |

| Aniline | Aerobic | Yes | researchwithrutgers.com |

| Aniline | Anaerobic (Fe-reducing) | Yes | researchwithrutgers.com |

| Aniline | Anaerobic (Nitrate-reducing) | Yes | researchwithrutgers.com |

| Aniline | Anaerobic (Sulfate-reducing) | Yes | researchwithrutgers.com |

| Aniline | Anaerobic (Methanogenic) | Yes | researchwithrutgers.com |

| Sulfonated Aromatic Amines (general) | Anaerobic | Generally Poor | nih.gov |

The identification of transformation products is crucial for a comprehensive environmental risk assessment. For sulfonated azo dyes, which are structurally complex molecules containing sulfonated aromatic amines, pyrolysis studies have identified aniline and aminonaphthalene as dominant pyrolysis products. nih.gov While not a direct environmental degradation pathway, this indicates the types of smaller, more mobile compounds that could potentially be formed. During the biodegradation of 4-aminobenzenesulfonate (B1229798) (4-ABS), trace accumulation of 4-sulfocatechol and at least four other unidentified metabolites have been detected through HPLC analysis. nih.gov The transformation of aniline in sediments has also been studied, though specific transformation products were not detailed in the available literature. researchwithrutgers.com For other classes of environmental contaminants, such as strobilurin fungicides, transformation through hydrolysis and chlorination can lead to structurally similar compounds with unknown bioactivity. uiowa.edu This highlights the importance of investigating the formation of transformation products from parent compounds like this compound.

Complete degradation, or mineralization, involves the conversion of the organic molecule to inorganic substances such as carbon dioxide, water, and, in this case, sulfate (B86663). Studies on the aerobic biodegradation of 2-ABS and 4-ABS have demonstrated extensive mineralization, evidenced by high levels of chemical oxygen demand (COD) removal and significant recovery of the sulfur as sulfate. nih.gov For example, the biodegradation of 4-ABS by a novel Pannonibacter sp. strain resulted in the release of 77.6% of the theoretical nitrogen as ammonia (B1221849) and 92.2% of the theoretical sulfur as sulfate, indicating near-complete mineralization. nih.gov Similarly, a co-culture of Hydrogenophaga sp. and Ralstonia sp. was able to utilize 4-ABS as a sole carbon, nitrogen, and sulfur source, releasing the nitrogen and sulfur as ammonium (B1175870) and sulfate, respectively. nih.gov These findings suggest that under appropriate aerobic conditions with adapted microbial communities, the sulfonate group of compounds like this compound can be completely mineralized.

Table 2: Mineralization of Sulfonated Aromatic Amines

| Compound | Organism/System | Mineralization Evidence | % Recovery | Reference |

|---|---|---|---|---|

| 2-Aminobenzenesulfonic acid | Aerobic bioreactor | High COD removal, sulfate recovery | Not specified | nih.gov |

| 4-Aminobenzenesulfonic acid | Aerobic bioreactor | High COD removal, sulfate recovery | Not specified | nih.gov |

| 4-Aminobenzenesulfonate | Pannonibacter sp. W1 | TOC reduction, N and S release | N: 77.6%, S: 92.2% | nih.gov |

| 4-Aminobenzenesulfonate | Hydrogenophaga sp. & Ralstonia sp. | N and S release | Not specified | nih.gov |

Sorption and Transport Mechanisms in Various Environmental Matrices

The mobility of this compound in the environment is largely controlled by its sorption to soil and sediment particles. The sorption behavior of ionizable organic compounds is complex, influenced by soil properties such as organic matter content, clay content, and pH, as well as the chemical properties of the compound itself. For ionizable organic amines, sorption tends to be greater for the cationic form compared to the neutral form. researchgate.net Given that this compound contains both an amino group, which can be protonated to a cation, and a sulfonate group, which is anionic, its sorption behavior will be pH-dependent.

The sulfonate group generally increases the water solubility of aromatic compounds, which could potentially decrease its sorption to soil and increase its mobility in the environment. However, the aniline and amino groups can interact with soil organic matter and mineral surfaces through various mechanisms, including cation exchange and hydrophobic interactions. researchgate.netmdpi.com Studies on other herbicides have shown that sorption can be significant and that desorption can be hysteretic, meaning the compound does not desorb as readily as it sorbs. mdpi.com The addition of amendments like biochar to soil can significantly increase the sorption of some pesticides, thereby reducing their mobility. usda.gov

Bioavailability and Bioremediation Potential in Non-Human Environmental Systems

The bioavailability of a contaminant, its availability for uptake and degradation by organisms, is closely linked to its sorption characteristics. acs.org Compounds that are strongly sorbed to soil or sediment are generally less bioavailable. The sulfonate group, by increasing water solubility, may enhance the bioavailability of this compound to some extent.

Bioremediation, the use of microorganisms to clean up contaminated sites, is a promising technology for environments impacted by organic pollutants. mdpi.commdpi.com The successful bioremediation of sulfonated aromatic amines has been demonstrated in laboratory settings, often requiring specialized microbial consortia adapted to these compounds. nih.govnih.govnih.gov The ability of certain bacteria to utilize aminobenzenesulfonates as their sole source of carbon, nitrogen, and sulfur is a strong indicator of the potential for bioremediation. nih.govnih.gov Bioaugmentation, the introduction of specific microorganisms to a contaminated site, could be a viable strategy to enhance the degradation of this compound in the environment. mdpi.com Furthermore, the biotransformation of related compounds has been observed in various organisms, suggesting that multiple pathways for its breakdown may exist in diverse ecosystems. acs.org

Future Research Directions and Emerging Paradigms

Exploration of New Applications in Functional Materials and Advanced Technologies

The molecular structure of Sodium 5-amino-2-anilinobenzenesulphonate, featuring both amine and sulphonate functional groups, suggests its potential as a building block for novel functional materials. Future research could investigate its use as a monomer or an additive in the synthesis of conductive polymers, specialty dyes, or advanced composites. Its potential as a charge carrier or a stabilizing agent in electronic materials is an area worthy of exploration. Furthermore, its chelating properties could be investigated for applications in sensors or for the sequestration of metal ions.

Integration of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of the reaction mechanisms, the integration of advanced spectroscopic techniques for in-situ monitoring is crucial. Future studies could employ technologies such as Process Analytical Technology (PAT), including real-time monitoring via Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy. These techniques would allow for precise control over reaction parameters, leading to improved product quality and yield while minimizing the formation of impurities.

Synergistic Approaches Combining Computational and Experimental Chemistry

A powerful strategy for accelerating research and development is the synergy between computational modeling and experimental work. Future investigations should leverage quantum chemical calculations and molecular dynamics simulations to predict the properties, reactivity, and spectral characteristics of this compound. These computational insights can guide the design of new synthetic pathways and the prediction of the performance of materials derived from this compound, thereby reducing the need for extensive and time-consuming laboratory experiments.

Strategies for Addressing Environmental Persistence and Enhancing Degradation Pathways

As with any chemical compound, understanding its environmental fate is paramount. Future research must focus on assessing the biodegradability and potential environmental persistence of this compound. Studies should be conducted to identify its primary degradation pathways, whether biotic or abiotic, and to characterize any intermediate breakdown products. This knowledge is essential for developing strategies to mitigate its environmental impact, such as designing more readily biodegradable analogues or developing effective remediation technologies.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Sodium 5-amino-2-anilinobenzenesulphonate, and how can purity be ensured post-synthesis?

- Methodological Answer : The compound can be synthesized via diazotization and coupling reactions using intermediates like 5-amino-2-anilinobenzenesulphonic acid. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by elemental analysis (C, H, N, S). For example, analogous sulfonate salts have been characterized using X-ray crystallography to confirm molecular packing and hydrogen-bonding networks . Solvent selection (e.g., acetonitrile/water mixtures) and catalysts (e.g., Chloramine-T) are critical for yield optimization .

Q. What standard techniques are used for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond lengths and angles (e.g., C–N bond distances ~1.35–1.40 Å, N–H⋯O hydrogen bonds with O⋯N distances of 2.85–2.95 Å). Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonate S=O stretches at 1150–1250 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms aromatic proton environments and substituent positions .

Q. How can researchers mitigate solubility challenges during experimental workflows?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is limited due to the sulfonate group’s hydrophilicity. Sonication or heating (40–60°C) in aqueous buffers (pH 6–8) enhances dissolution. For spectroscopic studies, derivatization with methyl or acetyl groups improves organic-phase solubility .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

- Methodological Answer : SCXRD data reveals that N–H⋯O hydrogen bonds between the anilinium cation and sulfonate anion form [010] chains, stabilizing the lattice. These interactions reduce thermal mobility, as evidenced by high melting points (>300°C) in related sulfonates. Computational modeling (DFT) can predict how substituent modifications (e.g., methyl groups) alter bond angles (e.g., C2–C3–C4 = 120.76° in analogous structures) and packing efficiency .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic proton exchange or solvent effects. For example, amino group tautomerism can shift ¹H NMR peaks. Using deuterated solvents and variable-temperature NMR (VT-NMR) clarifies exchange processes. Density functional theory (DFT) simulations of vibrational modes align experimental IR peaks with calculated frequencies .

Q. How can researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing involves incubating the compound in buffers (pH 2–12) at 25–60°C for 1–4 weeks. Degradation products are monitored via LC-MS, with focus on sulfonate hydrolysis or amine oxidation. For instance, analogous sulfonamides show pH-dependent decomposition above 50°C, forming sulfonic acid byproducts .

Q. What analytical approaches quantify trace impurities in synthesized batches?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) detects impurities at ppm levels. For example, residual diazonium salts or coupling byproducts (e.g., 4-nitrobenzenamine) are identified using selective ion monitoring (SIM) modes. Calibration curves with reference standards (e.g., 2-amino-4-chloro-5-sulphamoylbenzoic acid) ensure accuracy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on sulfonate group reactivity?

- Methodological Answer : Reactivity variations (e.g., sulfonate vs. sulfonamide stability) may stem from counterion effects (e.g., Na⁺ vs. H⁺) or crystallographic packing. For example, sodium salts exhibit higher thermal stability due to ionic lattice stabilization, while free acids undergo faster hydrolysis. Comparative studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify these differences .

Q. Why do SCXRD data from different studies show bond angle deviations?

- Methodological Answer : Crystal polymorphism or solvent inclusion (e.g., hydrate vs. anhydrous forms) alters bond angles. For instance, hydration increases C–S–O angles by 1–2° due to hydrogen-bonding with water molecules. Rietveld refinement of powder XRD data distinguishes polymorphs and validates single-crystal results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.